[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride
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Overview
Description
[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Mechanism of Action
Mode of Action
It is known that the compound forms a c-n bond with the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .
Result of Action
Some studies suggest that related 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with an amine source under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is employed as a probe to study enzyme interactions and receptor binding due to its triazole moiety, which can form strong hydrogen bonds and dipole interactions .
Medicine: Medicinally, [4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells .
Industry: In the industrial sector, the compound is used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation .
Comparison with Similar Compounds
Fluconazole: An antifungal agent containing a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer.
Uniqueness: What sets [4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride apart from these compounds is its specific substitution pattern and the presence of the methanamine group, which imparts unique chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(1,2,4-triazol-1-yl)phenyl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13;;/h1-4,6-7H,5,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEAXIYHWMRTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)N2C=NC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-87-3 |
Source
|
Record name | [4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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